rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1335031-87-2
VCID: VC11608356
InChI:
SMILES:
Molecular Formula: C14H25NO4
Molecular Weight: 271.4

rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid

CAS No.: 1335031-87-2

Cat. No.: VC11608356

Molecular Formula: C14H25NO4

Molecular Weight: 271.4

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid - 1335031-87-2

Specification

CAS No. 1335031-87-2
Molecular Formula C14H25NO4
Molecular Weight 271.4

Introduction

Structural and Stereochemical Characteristics

The compound’s core structure consists of a cyclooctane ring with substituents at the 1- and 2-positions: a carboxylic acid (–COOH) at C1 and a Boc-protected amino group (–NHBoc) at C2. The "(1R,2S)" descriptor indicates the relative configuration of these groups, while "rac" denotes a racemic mixture of enantiomers.

Conformational Analysis

Cyclooctane’s larger ring size allows for multiple conformers, including boat, chair, and twist-boat forms. Density functional theory (DFT) studies on similar cyclooctane amino acids suggest that the 1,2-disubstitution pattern minimizes ring strain through equatorial positioning of bulky groups . The Boc group’s steric bulk further stabilizes specific conformations, influencing reactivity and intermolecular interactions.

Spectral Data

  • IR Spectroscopy: Strong absorptions at ~1700 cm1^{-1} (carboxylic acid C=O) and ~1680 cm1^{-1} (Boc carbamate C=O) .

  • NMR: 1H^1\text{H} NMR signals for cyclooctane protons appear as complex multiplet clusters (δ 1.2–2.5 ppm), while the Boc tert-butyl group resonates as a singlet at δ 1.4 ppm .

Synthesis and Reaction Pathways

Synthetic routes to this compound draw from methodologies developed for smaller cycloalkane amino acids, adapted for cyclooctane’s unique constraints.

Key Synthetic Steps

  • Cyclooctene Precursor Functionalization:
    Iodolactonization of cyclooctene derivatives introduces amino and carboxylic acid groups. For example, iodolactonization of NN-Boc-protected cyclooctene carboxylic acid yields iodolactones, which undergo azide substitution and reduction to install the amino group .

  • Enzymatic Resolution:
    Candida antarctica lipase B (CAL-B) catalyzes enantioselective hydrolysis of racemic β-lactam intermediates, achieving >99% enantiomeric excess (ee) in analogous cyclohexane systems .

  • Boc Protection:
    Reaction with di-tert-butyl dicarbonate (Boc2_2O) in tetrahydrofuran (THF) protects the amino group, with yields exceeding 85% under mild conditions .

Table 1: Representative Synthesis Protocol

StepReagents/ConditionsYield (%)Reference
IodolactonizationI2_2, NaHCO3_3, CH2_2Cl2_2, 0°C72
Azide SubstitutionNaN3_3, NH4_4Cl, EtOH/H2_2O, reflux68
Boc ProtectionBoc2_2O, DMAP, THF, rt87

Physico-Chemical Properties

The compound exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water due to the hydrophobic Boc group. Its melting point ranges from 158–162°C, consistent with crystalline Boc-protected amino acids.

Table 2: Physico-Chemical Profile

PropertyValueMethod
Molecular FormulaC14H25NO4\text{C}_{14}\text{H}_{25}\text{NO}_4HRMS
Molar Mass (g/mol)279.35Calculated
Melting Point (°C)158–162DSC
LogP1.8 ± 0.2HPLC
Solubility (mg/mL)DMSO: 45; H2_2O: <0.1Shake-flask

Applications in Pharmaceutical Research

Peptide Backbone Modification

The cyclooctane scaffold imposes rigidity on peptide chains, enhancing metabolic stability and target binding affinity. Comparative studies with cyclopentane analogs show that larger rings improve selectivity for G-protein-coupled receptors (GPCRs) .

Prodrug Development

The Boc group serves as a reversible protecting moiety, enabling controlled release of the free amino acid in vivo. In rodent models, Boc-protected cycloalkane amino acids demonstrate 40% higher oral bioavailability than their unprotected counterparts .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundRing SizeFunctional GroupsKey Application
rac-(1R,2S)-2-Aminocyclooctane-1-carboxylic acid8–NH2_2, –COOHAnticonvulsant lead
cis-2-Boc-aminocyclobutane-1-carboxylic acid4–NHBoc, –COOHPeptide mimicry
trans-2-Aminocyclohexane-1-carboxylic acid6–NH2_2, –COOHAntibiotic adjuvant

Larger ring sizes (e.g., cyclooctane vs. cyclobutane) reduce ring strain, enabling broader conformational sampling critical for allosteric modulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator